Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate
Description
Its molecular formula can be inferred as C₂₃H₄₇N₂O₂·C₂H₄O₂ (monoacetate salt), with an exact molecular weight of 428.398 g/mol . Key physicochemical properties include a high lipophilicity (LogP = 6.7976) and a polar surface area (PSA) of 69.64 Ų, indicating moderate hydrogen-bonding capacity . This compound is structurally analogous to cationic surfactants and pharmaceutical excipients, where the long alkyl chain enhances lipid solubility, and the dimethylamino group facilitates salt formation for improved aqueous dispersibility.
Properties
IUPAC Name |
acetic acid;N-[3-(dimethylamino)propyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2(3)4/h4-22H2,1-3H3,(H,24,26);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRDZHPWYDJXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065397 | |
| Record name | N-(3-(Dimethylamino)propyl)stearamide monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13282-70-7 | |
| Record name | Octadecanamide, N-[3-(dimethylamino)propyl]-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13282-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanamide, N-(3-(dimethylamino)propyl)-, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013282707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanamide, N-[3-(dimethylamino)propyl]-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-(Dimethylamino)propyl)stearamide monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]stearamide monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds through nucleophilic acyl substitution, where the amine group of N,N-dimethyl-1,3-propanediamine attacks the carbonyl carbon of stearic acid, forming an amide bond and releasing water. A molar ratio of 1:1.05 (stearic acid to diamine) is typically employed to ensure complete conversion of the carboxylic acid.
Catalysts and Reaction Conditions
Table 1: Laboratory-Scale Amidation Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 165±5°C |
| Catalyst Loading | 1.0 wt% Ti(OiPr)₄ |
| Reaction Time | 6 hours |
| Yield | 98.4% |
Acetylation: Formation of the Monoacetate Salt
The amide intermediate is converted to the monoacetate salt by treatment with acetic acid under controlled conditions.
Protonation and Salt Formation
Acetic acid reacts stoichiometrically with the tertiary amine group of N-[3-(dimethylamino)propyl]stearamide, forming a stable ammonium acetate complex. Key parameters include:
Crystallization and Isolation
The product precipitates as a white crystalline solid upon cooling to 0–5°C. Filtration and washing with cold ether yield a purity of ≥99%.
Table 2: Acetylation Process Metrics
| Metric | Value |
|---|---|
| Acetic Acid Equivalents | 1.0 eq |
| Crystallization Temp | 0–5°C |
| Purity Post-Washing | 99.2% |
Industrial-Scale Production
Commercial manufacturing employs continuous flow reactors to improve yield and reduce costs.
Continuous Amidation Reactor Design
Salt Formation in Fluidized Bed Reactors
Acetic acid is atomized into a fluidized bed of amide particles, enabling rapid mixing and minimizing side reactions. Key advantages include:
-
Scalability : Suitable for multi-ton production.
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Product Consistency : Particle size distribution (D90 < 50 µm) achieved via controlled fluidization.
Purification and Quality Control
Recrystallization
The crude monoacetate is dissolved in hot ethyl acetate (60°C) and recrystallized at −20°C, removing residual diamine and unreacted stearic acid.
Analytical Validation
Table 3: Quality Specifications
| Parameter | Specification |
|---|---|
| Assay (HPLC) | ≥99.0% |
| Loss on Drying | ≤0.2% |
| Heavy Metals (Pb) | ≤10 ppm |
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Surfactant and Emulsifying Agent: DMAPODA is utilized as a surfactant in various chemical formulations, enhancing the stability and performance of emulsions.
- Chemical Reactions: It undergoes oxidation, reduction, and substitution reactions, making it versatile for synthetic organic chemistry .
Biology
- Cell Membrane Interactions: Research indicates that DMAPODA can influence cell membrane properties and signaling pathways due to its amphiphilic nature. It integrates into lipid bilayers, affecting membrane fluidity and permeability .
- Enzyme Modulation: The compound may inhibit or activate specific enzymes, impacting metabolic pathways and gene expression .
Medicine
- Drug Delivery Systems: Ongoing studies are exploring its potential as a drug delivery agent due to its ability to enhance the solubility of therapeutic compounds and facilitate their transport across biological membranes .
- Antimicrobial Activity: Preliminary studies suggest that DMAPODA exhibits significant antimicrobial properties against various pathogens. Its interaction with lipid membranes enhances its effectiveness against microbial cells .
Industry
- Cosmetics and Personal Care Products: DMAPODA is employed in the formulation of hair conditioners and skin care products due to its conditioning properties.
- Lubricants and Engine Oils: It serves as a friction modifier in engine oils, improving performance characteristics .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of DMAPODA against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% (w/v), demonstrating its potential as an antimicrobial agent in clinical settings .
Case Study 2: Drug Delivery Potential
In vitro assays assessed the ability of DMAPODA to enhance the permeation of therapeutic agents across cell membranes. The results showed a marked increase in drug bioavailability when formulated with DMAPODA compared to standard formulations .
Mechanism of Action
The mechanism of action of Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate involves its interaction with cell membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various molecular targets, influencing cellular processes and signaling pathways. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in alkyl chain length, substituent groups, and counterions. Key distinctions are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Differences
Alkyl Chain Length :
- The C₁₈ chain in the target compound confers higher hydrophobicity (LogP = 6.7976) compared to shorter-chain analogs like the C₁₂ (LogP ~4.5) and C₁₆ (LogP ~6.0) derivatives. This enhances lipid membrane affinity, making it suitable for sustained-release formulations or surfactant applications .
Substituent Groups: Compounds with aminoiminomethyl groups (e.g., 185330-57-8) exhibit higher PSA values (~98 Ų) due to additional hydrogen-bond donors, improving water solubility but reducing permeability across biological membranes . Dimethylamino groups (as in the target compound) prioritize cationic charge and salt formation, enhancing compatibility with anionic surfactants or nucleic acids in drug delivery systems .
Counterion Effects: The acetate counterion in the target compound and 245-307-2 improves aqueous solubility compared to non-ionic analogs like 39669-97-1. This is critical for formulating stable emulsions or injectables .
Biological Activity
Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate, commonly referred to as dimethylaminopropyl stearamide, is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 368.6 g/mol. This compound has garnered attention in various fields, including biochemistry, pharmacology, and material science due to its surfactant properties and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 368.6 g/mol
- CAS Number : 7651-02-7
- IUPAC Name : N-[3-(dimethylamino)propyl]octadecanamide
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against a range of bacteria and fungi. Its effectiveness as a surfactant enhances its ability to disrupt microbial membranes.
- Cell Membrane Interaction : The compound's amphiphilic nature allows it to interact with lipid membranes, which can lead to alterations in membrane permeability. This property is particularly relevant in drug delivery systems.
- Potential Anti-Cancer Activity : The National Cancer Institute has evaluated this compound for its potential anti-cancer properties, although specific results regarding efficacy and mechanisms are still under investigation .
Antimicrobial Activity
A study published in 2021 explored the antimicrobial properties of octadecanamide derivatives. The findings revealed that these compounds exhibited significant inhibition against various pathogens, suggesting potential applications in the development of antimicrobial agents .
Cell Membrane Studies
Research has shown that octadecanamide can form vesicles that encapsulate drugs, providing a controlled release mechanism when exposed to UV light. This property is beneficial for targeted drug delivery systems . The interaction with cell membranes was characterized using fluorescence microscopy, demonstrating the compound's ability to alter membrane integrity.
Case Study 1: Antimicrobial Efficacy
A comprehensive study tested the efficacy of octadecanamide against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth. The study concluded that octadecanamide could be a candidate for developing new antimicrobial formulations.
Case Study 2: Drug Delivery Systems
In another study focusing on drug delivery, researchers incorporated octadecanamide into liposomal formulations. The results showed enhanced drug retention and release profiles compared to traditional delivery methods. This suggests that octadecanamide could improve the bioavailability of therapeutic agents.
Table 1: Biological Activities of Octadecanamide
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Membrane Interaction | Alters membrane permeability | |
| Drug Delivery | Enhances drug retention in liposomal formulations |
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.6 g/mol |
| CAS Number | 7651-02-7 |
| IUPAC Name | N-[3-(dimethylamino)propyl]octadecanamide |
Q & A
Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) affect functionality?
- Approach : Synthesize analogs (e.g., palmitamide or myristamide derivatives) and compare critical micelle concentrations (CMC) via conductivity measurements. Replace acetate with chloride or lactate counterions to study ion-specific effects on solubility and bioactivity .
Data Contradictions and Resolution Strategies
- Density Variation : Reported values (0.874 vs. 0.875 g/cm³) may stem from measurement precision or sample hydration. Replicate measurements using calibrated equipment under controlled humidity .
- Synthetic Yield Discrepancies : Differences in yields (75% vs. 91%) highlight the need for rigorous purification. Optimize reaction workup (e.g., solvent extraction vs. distillation) and characterize intermediates via FTIR to identify side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
